

Dimethyl Lauramine Oleate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl lauramine oleate*

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An In-depth Technical Guide on the Chemical Structure, Properties, and Potential Pharmaceutical Applications of **Dimethyl Lauramine Oleate**.

Introduction

Dimethyl lauramine oleate is a salt formed from the tertiary amine, N,N-dimethyldodecylamine (dimethyl lauramine), and the unsaturated fatty acid, oleic acid. It is a compound of interest in various fields, particularly in the cosmetic industry where it functions as an antistatic, hair conditioning, skin conditioning, and viscosity controlling agent.^{[1][2][3][4]} For drug development professionals and researchers, its amphiphilic nature, potential biocompatibility, and the known biological activities of its constituent parts suggest its potential as a pharmaceutical excipient, particularly in drug delivery systems.^[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and potential therapeutic applications of **dimethyl lauramine oleate**, with a focus on its relevance to the pharmaceutical sciences.

Chemical Structure and Properties

Dimethyl lauramine oleate is the product of an acid-base reaction between the basic tertiary amine, N,N-dimethyldodecylamine, and the acidic carboxylic acid, oleic acid.

Chemical Structure:

- IUPAC Name: N,N-dimethyldodecan-1-amine;(Z)-octadec-9-enoic acid[5][6]
- CAS Number: 70321-83-4[5]
- Molecular Formula: $C_{32}H_{65}NO_2$ [5][6]
- Molecular Weight: 495.9 g/mol [5][6]

The structure combines a cationic head group (the protonated tertiary amine) with two long hydrophobic alkyl chains, one from the lauryl group and one from the oleyl group. This amphiphilic character is central to its surface-active properties.

Physicochemical Properties:

A summary of the key physicochemical properties of **dimethyl lauramine oleate** and its precursors is provided in Table 1.

Property	Value	Reference
Dimethyl Lauramine Oleate		
Molecular Formula	C ₃₂ H ₆₅ NO ₂	[5][6]
Molecular Weight	495.9 g/mol	[5][6]
Appearance	Data not available	
Solubility	Data not available	
N,N-Dimethyldodecylamine (precursor)		
Molecular Formula	C ₁₄ H ₃₁ N	[7]
Molecular Weight	213.40 g/mol	[7]
Appearance	Clear yellow liquid with a fishlike odor	[7]
Boiling Point	110-112 °C at 3 mm Hg	[8]
Melting Range	-4 to +5 °F	[8]
Density	0.775 g/mL	[8]
Solubility	Soluble in methanol, ethanol, acetone, isopropanol, chloroform, toluene, carbon tetrachloride, kerosene, white mineral oil, and ethyl ether. Insoluble in water.	[7][8]
Oleic Acid (precursor)		
Molecular Formula	C ₁₈ H ₃₄ O ₂	
Molecular Weight	282.47 g/mol	
Appearance	Pale yellow, oily liquid	
Boiling Point	286 °C at 100 mmHg	
Melting Point	13-14 °C	

Density	0.895 g/mL
Solubility	Insoluble in water; soluble in ethanol, ether, and most organic solvents.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of **dimethyl lauramine oleate** are not extensively published in peer-reviewed literature, established methods for the synthesis of fatty acid-amine salts and their characterization can be readily applied.

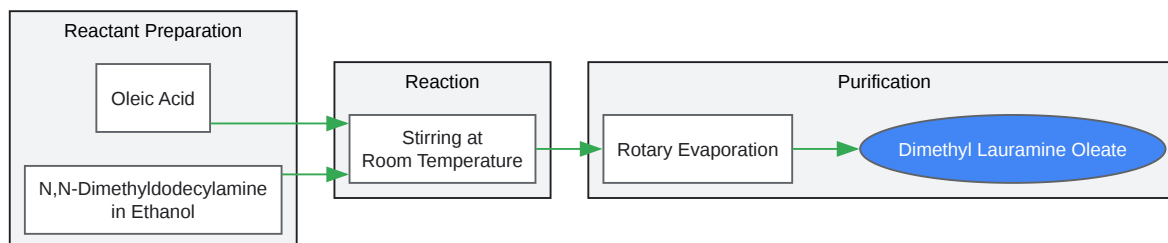
Synthesis of Dimethyl Lauramine Oleate

A straightforward acid-base neutralization reaction is the most common method for the synthesis of fatty acid-amine salts.

Representative Protocol:

- **Reactant Preparation:** Equimolar amounts of N,N-dimethyldodecylamine and oleic acid are measured.
- **Reaction:** The N,N-dimethyldodecylamine is dissolved in a suitable solvent, such as ethanol. The oleic acid is then added dropwise to the amine solution with constant stirring at room temperature.
- **Reaction Monitoring:** The reaction progress can be monitored by measuring the pH of the solution, which should approach neutrality upon completion.
- **Solvent Removal:** The solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The resulting **dimethyl lauramine oleate** can be used as is or further purified by techniques such as column chromatography if necessary, although the salt formation is typically a high-yield reaction.

A general workflow for the synthesis is depicted in the following diagram:



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A representative workflow for the synthesis of **dimethyl lauramine oleate**.

Characterization Techniques

Standard analytical techniques can be employed to confirm the structure and purity of the synthesized **dimethyl lauramine oleate**.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum would be expected to show characteristic signals for the long alkyl chains of both the lauryl and oleyl groups, the methyl groups on the nitrogen atom, and the vinyl protons of the oleic acid double bond. The chemical shifts of the protons alpha to the nitrogen and the carboxylic acid would be of particular interest to confirm salt formation.
- ^{13}C NMR: The carbon NMR spectrum would provide complementary information on the carbon skeleton of the molecule.

3.2.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be a suitable technique to determine the molecular weight of the ion pair and to study its fragmentation pattern.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the molecule. The disappearance of the carboxylic acid O-H stretch from oleic acid and the appearance of a

carboxylate anion stretch, along with the characteristic C-N stretches of the amine, would confirm the formation of the salt.

3.2.4. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC could be used to assess the purity of the synthesized compound. A suitable method would need to be developed, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

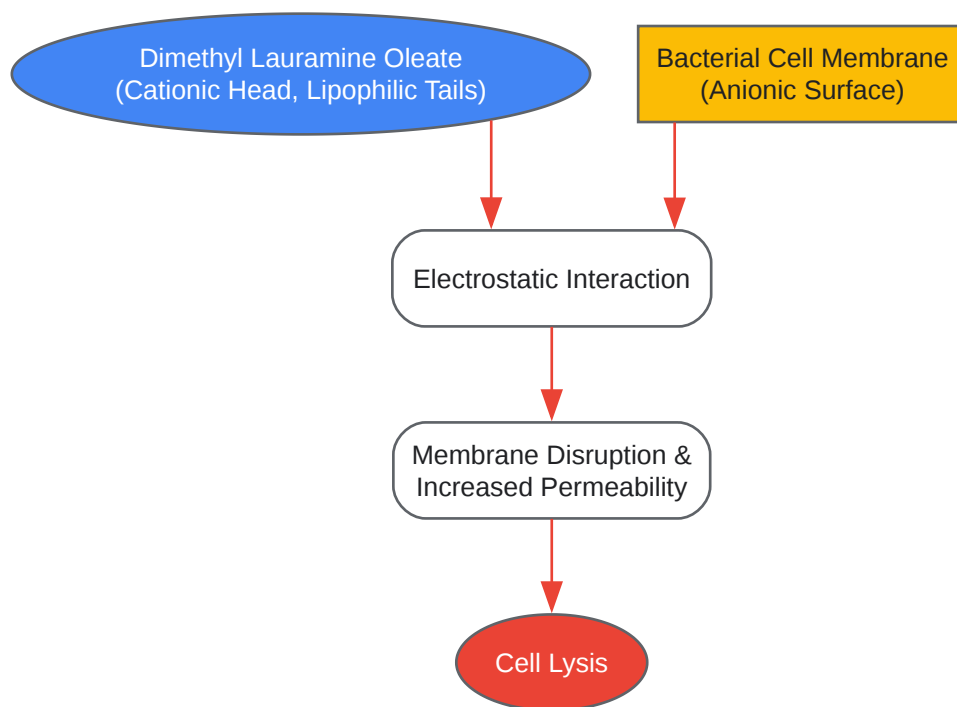
Biological Activities and Potential Applications in Drug Development

While research specifically on **dimethyl lauramine oleate** is limited, the known properties of its constituent molecules and related compounds suggest several potential applications in drug development.

Antimicrobial Activity

The precursor, dimethyl lauramine, is known to have antimicrobial, antibacterial, and fungicidal properties.[8] Tertiary amines and fatty acids can disrupt bacterial cell membranes through electrostatic interactions and by increasing membrane permeability, ultimately leading to cell lysis.[9][10] This suggests that **dimethyl lauramine oleate** may possess inherent antimicrobial activity, which could be beneficial in topical formulations or as an excipient in antimicrobial drug products.

The proposed mechanism of antimicrobial action is illustrated below:



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Proposed mechanism of antimicrobial action for **dimethyl lauramine oleate**.

Drug Delivery Vehicle

The amphiphilic nature of **dimethyl lauramine oleate** makes it a candidate for use in various drug delivery systems.

4.2.1. Self-Emulsifying Drug Delivery Systems (SEDDES)

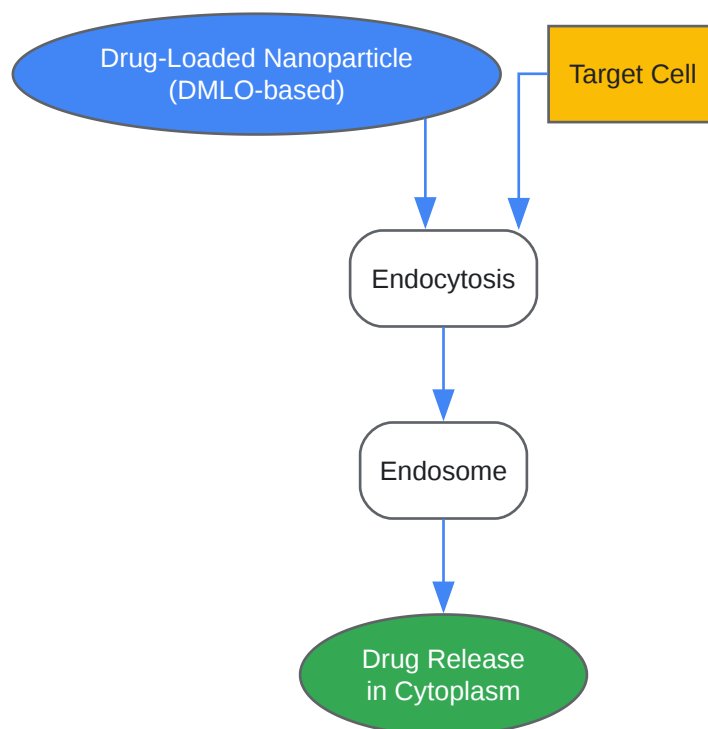
SEDDES are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.^{[11][12][13]} **Dimethyl lauramine oleate**, with its surfactant-like properties, could be a key component in SEDDES formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.

4.2.2. Cationic Lipid Nanoparticles for Gene Delivery

Cationic lipids are widely used to form nanoparticles (lipoplexes) that can encapsulate and deliver nucleic acids (like siRNA and miRNA) into cells.^{[1][14][15][16][17]} The positive charge of the cationic lipid interacts with the negatively charged phosphate backbone of the nucleic acid,

and the lipid tails facilitate passage through the cell membrane. Oleic acid has been shown to enhance the delivery efficacy of such nanoparticles.[1] The structure of **dimethyl lauramine oleate**, possessing a cationic head group and lipid tails, is analogous to that of cationic lipids used in gene therapy research.

A simplified representation of cellular uptake of a drug-loaded nanoparticle is shown below:



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Simplified pathway of cellular uptake for a nanoparticle-based drug delivery system.

Cytotoxicity

The cytotoxicity of cationic lipids is a critical consideration in their use for drug delivery. While the positive charge is essential for interacting with nucleic acids and cell membranes, it can also lead to toxicity. Studies on related compounds, such as oleylamine and oleic acid-modified polymers, have shown that cytotoxicity is a dose-dependent factor that can be modulated by the chemical structure.[8][18][19] Therefore, a thorough evaluation of the cytotoxicity of **dimethyl lauramine oleate** would be necessary for its application in drug delivery.

Quantitative Data Summary

Quantitative data specifically for **dimethyl lauramine oleate** in a pharmaceutical context is scarce in the literature. The following table summarizes available data for its precursor, dimethyl lauramine.

Parameter	Species	Value	Reference
Acute Oral LD50 (Dimethyl Lauramine)	Rat (female)	1200 – 1450 mg/kg bw	[12]
Rat (male)	1890 mg/kg bw	[12]	
No-Observed-Effect Level (NOEL) (Dimethyl Lauramine)	Rat (Sprague-Dawley)	50 mg/kg bw	[12]

Conclusion

Dimethyl lauramine oleate is a versatile compound with established applications in the cosmetics industry. Its chemical structure and the known biological activities of its components suggest significant potential for its use in pharmaceutical sciences, particularly as an excipient in drug delivery systems. Its surfactant properties make it a candidate for SEDDS formulations, while its cationic amphiphilic nature suggests a role in the development of lipid nanoparticles for nucleic acid delivery. Furthermore, its potential antimicrobial properties could be advantageous in certain formulations. However, a significant gap in the literature exists regarding its specific biological activities, detailed characterization, and toxicological profile in a pharmaceutical context. Further research is warranted to fully explore the potential of **dimethyl lauramine oleate** for drug development and to establish its safety and efficacy in various therapeutic applications.

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